Crocin II

説明

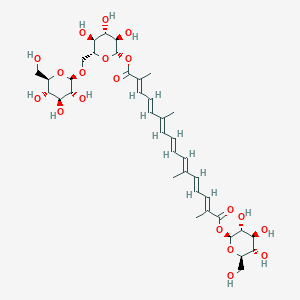

クロシンIIは、主にクロッカス・サチバスL.(サフラン)の柱頭と、ガーデンジャスミンの果実に含まれる水溶性カロテノイド色素です。クロシンIIはクロシン類の主要な活性成分の一つであり、鮮やかな色と様々な薬理作用で知られています。 クロシンIIは、クロセチンとゲンチオビオースまたはグルコースから形成されるエステルであり、抗酸化、抗癌、神経保護作用など、幅広い生物学的活性を持っています .

準備方法

合成経路と反応条件

クロシンIIは、ニコチアナ・ベンタミアナなどの異種宿主における多遺伝子スタッキングアプローチによって合成することができます。 このアプローチでは、カロテノイド切断ジオキシゲナーゼ、アルデヒドデヒドロゲナーゼ、UDP-グルコシルトランスフェラーゼなど、クロシンの生合成に関与する遺伝子の発現が含まれます . 遺伝子組み換えタバコにおけるクロシンの総含有量は、有意なレベルに達することができ、この方法は大量生産のための有望な代替手段となっています .

工業生産方法

クロシンIIの工業生産は、通常、ガーデンジャスミンの乾燥果実などの天然資源からの抽出によって行われます。クロシンIIの精製には、マクロポーラス樹脂カラムクロマトグラフィーと高速逆流クロマトグラフィー(HSCCC)を組み合わせた2段階のクロマトグラフィーアプローチが用いられます。 この方法は、効率的、便利、そして費用対効果が高く、高純度のクロシンIIを得ることができます .

化学反応の分析

反応の種類

クロシンIIは、酸化、還元、置換などの様々な化学反応を受けます。これらの反応は、クロシンIIの構造を改変し、薬理作用を強化するために不可欠です。

一般的な試薬と条件

クロシンIIに関連する反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応は、通常、目的の改変が達成されるように、制御された条件下で行われます。

主な生成物

クロシンIIの反応から生成される主な生成物は、使用された試薬と条件によって異なります。 例えば、クロシンIIの酸化は、クロセチンの生成につながる可能性があり、還元は、生物学的活性を強化した様々な還元誘導体の生成につながる可能性があります .

科学的研究の応用

Antioxidant Activity

Crocin II exhibits significant antioxidant properties, which help protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role. Studies have shown that this compound can scavenge free radicals and enhance the body’s antioxidant defenses, making it a candidate for treating conditions like Alzheimer’s and Parkinson’s diseases .

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, thereby reducing inflammation in various models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce paw swelling in animal models of inflammation . This suggests potential applications in treating chronic inflammatory conditions.

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in several studies. It has been reported to improve cognitive function and alleviate symptoms of anxiety and depression in patients with mild cognitive impairment . Additionally, this compound has demonstrated protective effects against dopaminergic neuron damage in models of Parkinson's disease .

Mental Health

This compound has been investigated for its efficacy in managing anxiety and depression. A randomized clinical trial indicated that this compound significantly reduced anxiety levels in patients with multiple sclerosis, suggesting its potential as an adjunct therapy for psychiatric symptoms associated with chronic illnesses .

Cancer Therapy

Emerging evidence suggests that this compound may have anticancer properties. It has been observed to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest in different cancer types . The compound's ability to enhance the efficacy of conventional chemotherapy agents is also under investigation.

Case Studies

作用機序

クロシンIIは、様々な分子標的と経路を通じてその効果を発揮します。クロシンIIは、一酸化窒素(NO)の産生を阻害し、誘導型一酸化窒素合成酵素(iNOS)とシクロオキシゲナーゼ-2(COX-2)の発現を抑制します。 これらの作用は、クロシンIIの抗炎症作用と抗酸化作用に寄与しています . さらに、クロシンIIは血液脳関門を通過することができ、神経変性疾患の治療に効果的です .

類似化合物との比較

クロシンIIは、クロシンI、クロシンIII、クロシンIVなど、いくつかのクロシン類の一つです。これらの化合物は、類似したコア構造を共有していますが、グルコース基の数と配置が異なります。 クロシンIIは、その特定のグリコシル化パターンによって、水溶性と生物学的活性が影響を受けるため、ユニークです . 他のクロシン類と比較して、クロシンIIは、独特の薬物動態特性と治療の可能性を示しています .

類似化合物のリスト

- クロシンI

- クロシンIII

- クロシンIV

- クロセチン

クロシンIIは、その特定のグリコシル化によって、水溶性とバイオアベイラビリティが向上し、様々な用途に役立つ化合物となっています .

生物活性

Crocin II, a carotenoid compound primarily derived from saffron (Crocus sativus), has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its neuroprotective, antidepressant, anticancer, and antioxidant effects. The findings are supported by various studies, case reports, and data tables that illustrate its therapeutic potential.

Neuroprotective Activity

This compound exhibits significant neuroprotective effects, particularly in models of neurodegeneration. A study using PC-12 cells demonstrated that this compound can inhibit cell death induced by serum/glucose deprivation. Specifically, at a concentration of 10 µM, this compound resulted in an 85% survival rate compared to control groups, indicating its potential to protect neuronal cells from apoptosis under stress conditions .

Table 1: Neuroprotective Effects of this compound in PC-12 Cells

| Treatment Concentration | Survival Rate (%) |

|---|---|

| Control | 15 |

| This compound (10 µM) | 85 |

Antidepressant Properties

Clinical trials have shown that this compound can effectively reduce symptoms of depression and anxiety. In a randomized controlled trial involving patients with burning mouth syndrome (BMS), those treated with this compound exhibited significant reductions in both BMS symptoms and anxiety levels over an 11-week period. The mean anxiety score decreased from 28.08 to 18.0 in the Crocin group, demonstrating its efficacy as a natural antidepressant .

Table 2: Changes in Anxiety Scores in BMS Patients

| Group | Baseline Anxiety Score | Final Anxiety Score | p-value |

|---|---|---|---|

| Citalopram | 28.76 ± 4.02 | 18.6 ± 5.11 | <0.001 |

| This compound | 28.08 ± 4.37 | 18.0 ± 4.38 | <0.001 |

Anticancer Activity

Research has indicated that this compound possesses anticancer properties by targeting microtubules in cancer cells. In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including HeLa and HCC70 cells, by disrupting microtubule organization and blocking cell cycle progression at mitosis . The effective concentration for inhibiting cancer cell growth was determined to be around 209 nM for HCC1806 cells .

Table 3: Anticancer Effects of this compound on Various Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| HCC1806 | 209 |

| HCC70 | 275 |

| HeLa | 380 |

Antioxidant Properties

This compound also exhibits strong antioxidant activity, which helps mitigate oxidative stress in various tissues. Studies have shown that it can protect against oxidative damage in brain vasculature and other organs by scavenging free radicals and reducing reactive oxygen species (ROS) levels . This property is particularly beneficial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice subjected to chronic social defeat stress indicated that oral administration of Crocin significantly improved depressive-like behaviors, suggesting its potential as a rapid antidepressant .

- Cognitive Enhancement : In another animal study, administration of saffron extract containing this compound improved learning and memory capabilities in both young and aged mice, further supporting its role in cognitive enhancement .

特性

IUPAC Name |

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSBHMFVVLYIQQ-DRVLGOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856143 | |

| Record name | Crocetin gentiobiosylglucosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-84-0 | |

| Record name | Crocin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocetin gentiobiosylglucosyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocetin gentiobiosylglucosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCETIN GENTIOBIOSYLGLUCOSYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF2MOD2N6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。